

Chemical structure and properties of monomethyl fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monomethyl Fumarate	
Cat. No.:	B1676726	Get Quote

An In-depth Technical Guide to **Monomethyl Fumarate**: Chemical Structure, Properties, and Mechanism of Action

Introduction

Monomethyl fumarate (MMF), the monomethyl ester of fumaric acid, is a pharmacologically active molecule central to the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Initially understood as the primary active metabolite of the prodrug dimethyl fumarate (DMF), MMF is now formulated as a standalone oral therapeutic under the brand name Bafiertam™.[1] [3] Following oral administration, prodrugs like DMF and diroximel fumarate are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood, converting to MMF, which is responsible for the therapeutic effects.[4] This guide provides a comprehensive technical overview of MMF, detailing its chemical structure, physicochemical properties, pharmacological mechanisms, pharmacokinetic profile, and key experimental methodologies for its synthesis and analysis.

Chemical Structure and Properties

MMF is a dicarboxylic acid monoester. Its structure features a carbon-carbon double bond in the trans configuration, a characteristic of fumarates.

IUPAC Name: (2E)-4-methoxy-4-oxobut-2-enoic acid Synonyms: Methyl hydrogen fumarate, Fumaric acid monomethyl ester CAS Number: 2756-87-8



Physicochemical and Spectroscopic Data

The key physical and chemical properties of **monomethyl fumarate** are summarized in the table below. These characteristics influence its solubility, membrane permeability, and formulation development.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₄	
Molar Mass	130.10 g/mol	-
Physical Form	Solid	-
Melting Point	144-145 °C	-
Solubility	Water: Increased polarity compared to DMF enhances water solubility. DMF: 10 mg/mL DMSO: 10 mg/mL Ethanol: 0.5 mg/mL PBS (pH 7.2): 1 mg/mL	
SMILES	COC(=0)/C=C/C(=0)0	_
InChI Key	NKHAVTQWNUWKEO- NSCUHMNNSA-N	-

Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are crucial for the quantification and purity assessment of MMF in biological matrices and pharmaceutical formulations.

Pharmacology and Mechanism of Action

The therapeutic effects of **monomethyl fumarate** in multiple sclerosis are attributed to its combined anti-inflammatory and cytoprotective properties. While the precise mechanism is not fully elucidated, the primary pathway involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

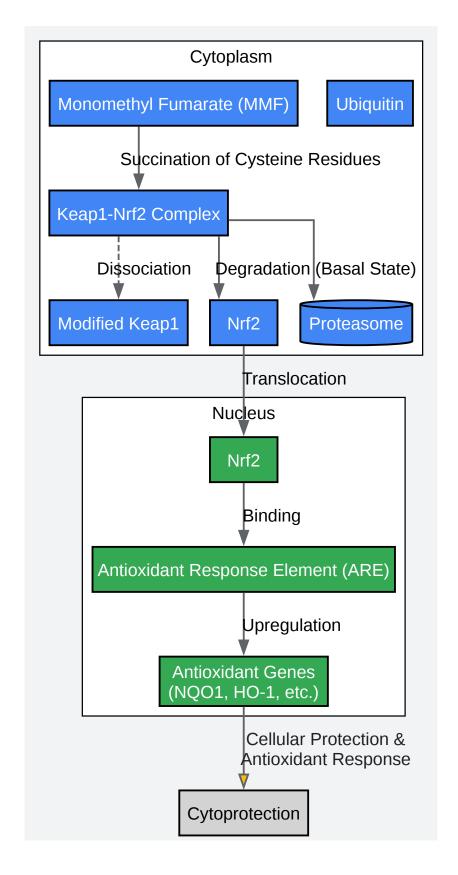


Nrf2 Pathway Activation

MMF is an electrophilic molecule that interacts with cellular nucleophiles, notably the cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).

- Keap1 Modification: Under basal conditions, Keap1 binds to Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. MMF covalently modifies specific cysteine residues on Keap1, a process known as succination.
- Nrf2 Dissociation and Translocation: This modification of Keap1 induces a conformational change, leading to the dissociation of Nrf2.
- ARE-Mediated Gene Transcription: Stabilized Nrf2 accumulates and translocates to the
 nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of
 various cytoprotective genes. This leads to the upregulation of antioxidant proteins and
 enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1),
 and enzymes involved in glutathione synthesis, thereby enhancing cellular defense against
 oxidative stress.





Click to download full resolution via product page

Caption: Nrf2 Signaling Pathway Activation by MMF.

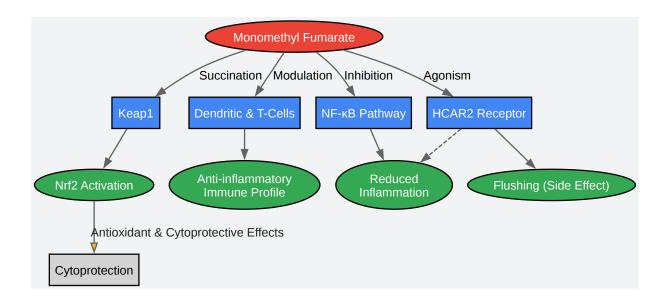


Additional Immunomodulatory and Neuroprotective Effects

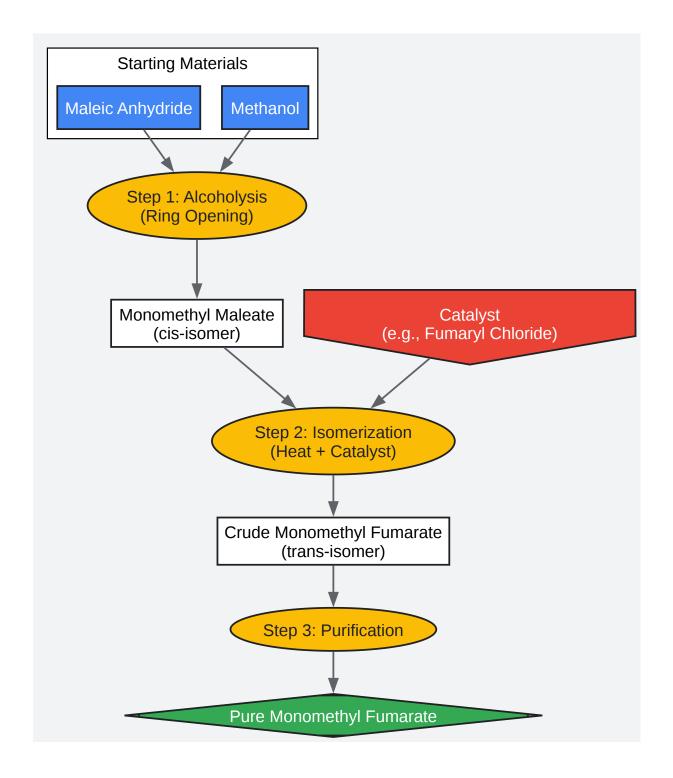
Beyond Nrf2 activation, MMF exerts its effects through several other mechanisms:

- Inhibition of NF-κB: MMF has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory cytokines.
- Immune Cell Modulation: It modulates the activity of immune cells by impairing the maturation of dendritic cells and shifting the T-cell balance from a pro-inflammatory (Th1, Th17) to an anti-inflammatory (Th2) profile.
- HCAR2 Agonism: MMF acts as an agonist for the hydroxycarboxylic acid receptor 2
 (HCAR2, also known as GPR109A), a G-protein coupled receptor. Activation of this receptor
 is thought to contribute to some of the anti-inflammatory effects and may be involved in the
 common side effect of flushing.
- Glutathione Depletion and Synthesis: While DMF and MMF can initially deplete cellular glutathione (GSH) through direct conjugation, the subsequent activation of the Nrf2 pathway leads to a net increase in GSH synthesis, bolstering the cell's antioxidant capacity.

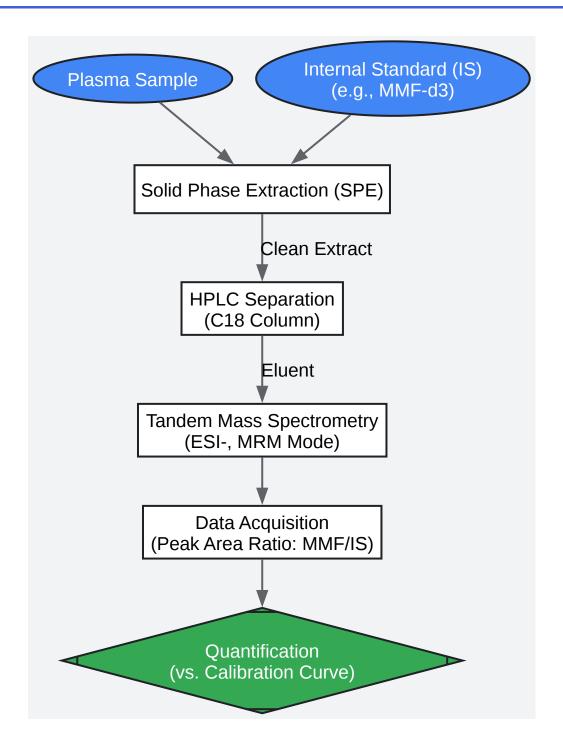












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Monomethyl fumarate Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and properties of monomethyl fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676726#chemical-structure-and-properties-of-monomethyl-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com